

Pelecopan (BCX9930): A Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest

Compound Name:	Pelecopan
Cat. No.:	B12390862

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Discontinuation Notice: The development of **Pelecopan** (BCX9930) was discontinued by BioCryst Pharmaceuticals in December 2022.[\[1\]](#) This document serves as a technical resource based on publicly available information.

Introduction

Pelecopan (BCX9930) is a potent, orally bioavailable small molecule inhibitor of complement factor D, a critical serine protease in the alternative pathway (AP) of the complement system.[\[2\]](#) By targeting the rate-limiting enzyme of the AP, **Pelecopan** was investigated for its potential to prevent both intravascular and extravascular hemolysis in complement-mediated diseases, most notably Paroxysmal Nocturnal Hemoglobinuria (PNH).[\[2\]](#)[\[3\]](#) This guide provides a detailed overview of its chemical properties, a plausible synthesis pathway based on related compounds, and its mechanism of action.

Chemical Structure and Properties

Pelecopan is a benzofuran derivative with a substituted pyridinyl group. Its chemical and physical properties are summarized below.

Property	Value	Reference
IUPAC Name	2-[2-[[7-[2-(aminomethyl)-3-fluoro-4-pyridinyl]-1-benzofuran-5-yl]methoxy]phenyl]acetic acid	
Molecular Formula	C23H19FN2O4	[4]
CAS Number	2378380-49-3	[4]
Molecular Weight	406.41 g/mol	

Synthesis Pathway

While a detailed, step-by-step synthesis protocol for **Pelecopan** has not been made publicly available by its developers, a plausible synthetic route can be constructed based on the synthesis of similar 2-arylbenzofuran-3-yl acetic acid derivatives. The proposed pathway involves key steps such as the formation of the benzofuran core, followed by functional group interconversions to introduce the acetic acid and the substituted pyridinyl moieties.

A potential, though not definitively published, synthetic approach could involve the following key transformations:

- Formation of the Benzofuran Core: A common method for synthesizing benzofurans is the Perkin rearrangement or similar cyclization strategies involving substituted phenols and α -halo ketones or esters.
- Introduction of the Acetic Acid Moiety: This could be achieved through various methods, including the hydrolysis of a corresponding ester or nitrile, or through a multi-step process involving formylation and subsequent oxidation.
- Coupling of the Pyridinyl Group: The substituted pyridinyl group could be introduced via a Suzuki or other cross-coupling reaction, or through nucleophilic substitution, depending on the chosen synthetic intermediates.

Due to the lack of a publicly disclosed, detailed synthesis protocol, a specific, step-by-step experimental procedure cannot be provided at this time. Researchers interested in the

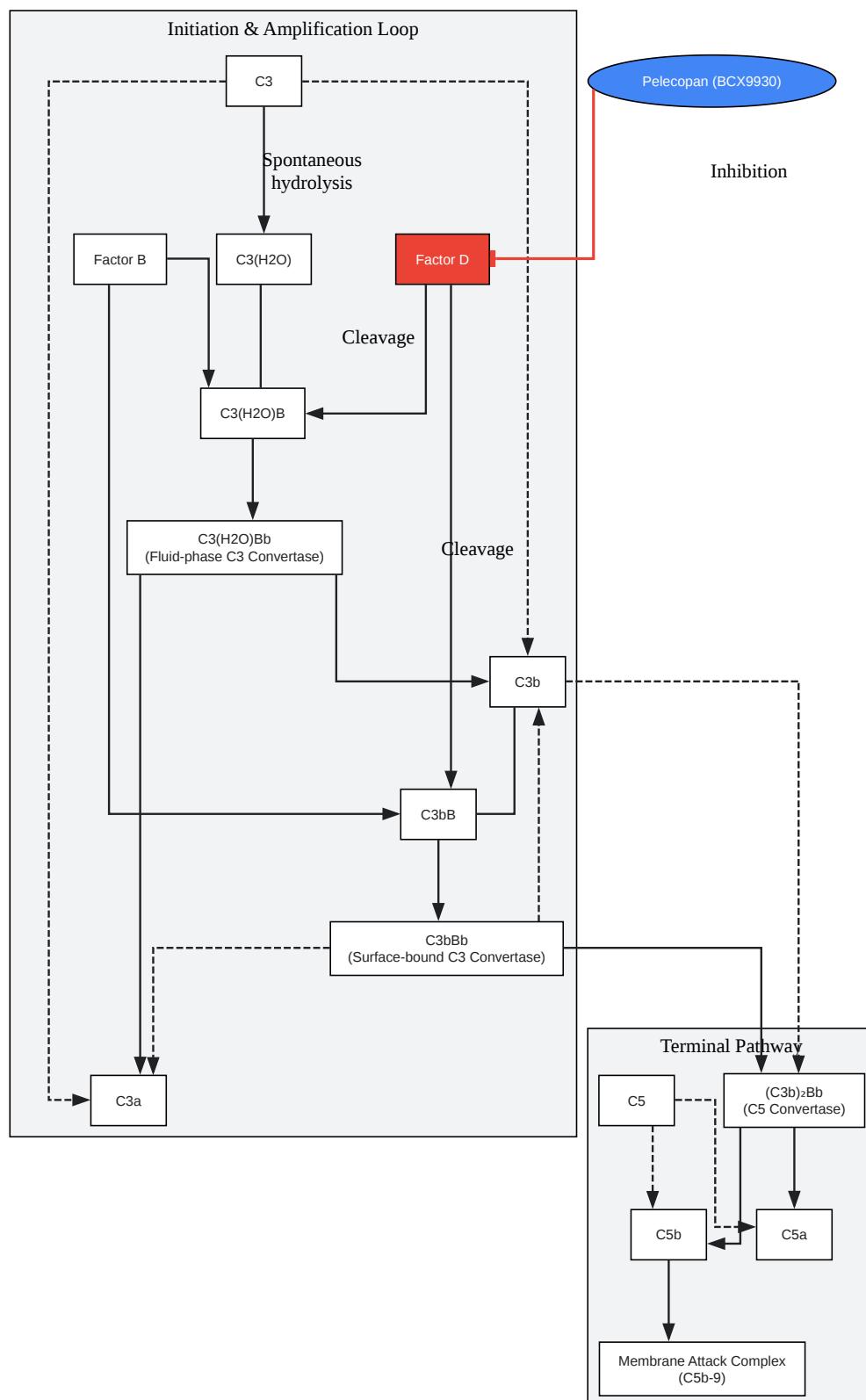
synthesis of similar compounds are encouraged to review the literature on the synthesis of benzofuran acetic acid derivatives.

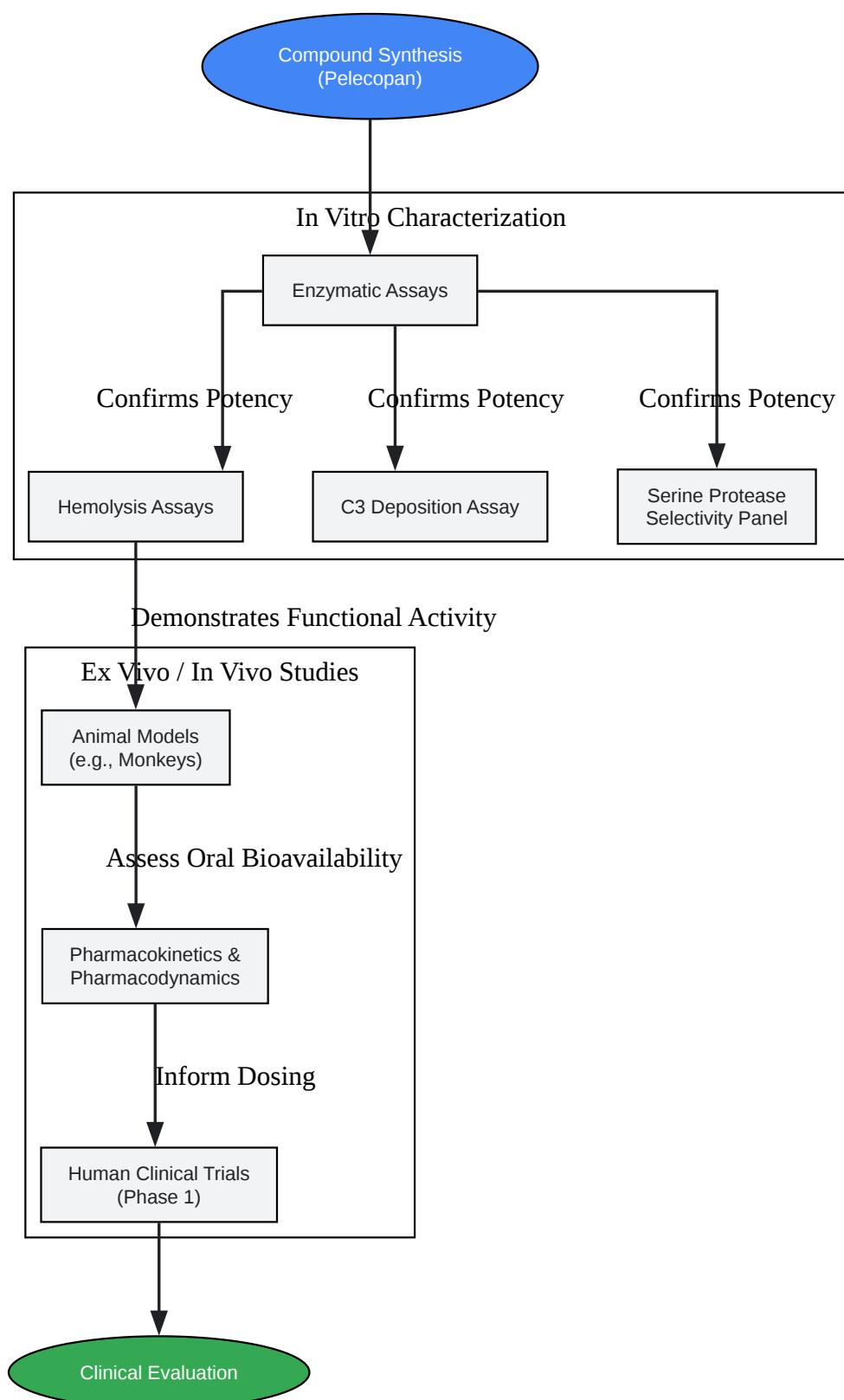
Mechanism of Action and Signaling Pathway

Pelecopan functions as a direct inhibitor of complement factor D (FD).[2] FD is a serine protease that plays a pivotal role in the activation and amplification of the alternative complement pathway.[5]

The alternative pathway is a key component of the innate immune system. Its dysregulation is implicated in the pathophysiology of several diseases, including PNH. In PNH, the absence of GPI-anchored proteins, such as CD59, on the surface of red blood cells makes them susceptible to complement-mediated destruction.[6]

The signaling cascade of the alternative complement pathway and the point of inhibition by **Pelecopan** are illustrated in the diagram below.



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